N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide
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Overview
Description
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S and a molecular weight of 277.77 g/mol . This compound is primarily used in proteomics research and is known for its specific structural features, including a chloro-hydroxyethyl group attached to a phenyl ring, which is further connected to an ethyl group and a methanesulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the chloro-hydroxyethyl phenyl intermediate. This intermediate is then reacted with an ethyl group and subsequently with methanesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-hydroxyethyl group plays a crucial role in binding to these targets, leading to modulation of their activity. The methanesulfonamide moiety further enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)acetamide
- N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)benzamide
Uniqueness
N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is unique due to its methanesulfonamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .
Properties
Molecular Formula |
C11H16ClNO3S |
---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
N-[2-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
NFVIJFMJTGVVSR-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)[C@H](CCl)O |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
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